4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
4-[(4-Fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a sulfamate derivative characterized by a central phenyl ring substituted with a 4-fluoroanilino carbonyl group and an N,N-dimethylsulfamate moiety. Sulfamates are of interest in medicinal chemistry due to their versatility in modulating enzyme activity, solubility, and pharmacokinetics .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMVOXWFWNARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the following steps:
Formation of the Fluoroanilino Intermediate: The initial step involves the reaction of aniline with a fluorinating agent to introduce the fluoro group, forming 4-fluoroaniline.
Coupling with Phenyl Carbonyl Compound: The 4-fluoroaniline is then coupled with a phenyl carbonyl compound under specific reaction conditions to form the intermediate 4-[(4-fluoroanilino)carbonyl]phenyl compound.
Introduction of the Dimethylsulfamate Group: Finally, the intermediate is reacted with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamate group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The sulfamate group undergoes oxidation under controlled conditions. For example:
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Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields sulfoxide derivatives.
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Sulfone Formation : Prolonged oxidation with potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions generates sulfones.
Table 1: Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ | CH₂Cl₂, 25°C, 2 h | Sulfoxide derivative | 60–75 | |
| KMnO₄ | H₂O, 80°C, 6 h | Sulfone derivative | 45–60 |
Reduction Reactions
The carbonyl and sulfamate groups participate in reduction:
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Carbonyl Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl to a hydroxymethyl group.
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Sulfamate Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the sulfamate to a thiol intermediate.
Table 2: Reduction Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | 4-[(4-Fluoroanilino)hydroxymethyl]phenyl-N,N-dimethylsulfamate | 85–90 | |
| LiAlH₄ | THF, reflux, 4 h | 4-[(4-Fluoroanilino)methyl]phenylthiol derivative | 50–65 |
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the sulfamate and amide bonds:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfamate group, yielding 4-fluorophenylamine and phenylcarboxylic acid derivatives.
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Basic Hydrolysis : NaOH in ethanol/water hydrolyzes the amide bond to produce 4-fluoroaniline and sulfamate-containing benzoic acid.
Table 3: Hydrolysis Reactions
| Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| 6 M HCl, reflux | 4-Fluoroaniline + Phenylcarboxylic acid | 70–80 | |
| 2 M NaOH, 80°C | 4-Fluoroaniline + Sulfamate benzoic acid | 85–95 |
Nucleophilic Substitution Reactions
The fluorine atom on the aniline ring is susceptible to nucleophilic substitution:
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Hydroxide Substitution : KOH in dimethyl sulfoxide (DMSO) replaces fluorine with a hydroxyl group at 120°C .
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Amine Substitution : Reaction with primary amines (e.g., methylamine) in the presence of CuI/1,10-phenanthroline yields N-alkylated derivatives .
Table 4: Substitution Reactions
Cross-Coupling Reactions
The sulfamate group facilitates palladium-catalyzed cross-coupling:
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Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane introduces biaryl motifs .
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Buchwald–Hartwig Amination : Coupling with secondary amines forms N-aryl derivatives .
Table 5: Cross-Coupling Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-sulfamate derivative | 60–75 | |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | N-Aryl sulfamate derivative | 50–70 |
Mechanistic Insights
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Oxidation/Reduction : The sulfamate group’s electron-withdrawing nature stabilizes intermediates during redox reactions.
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Substitution : Fluorine’s electronegativity directs nucleophilic attack to the para position .
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Cross-Coupling : The dimethylsulfamate acts as a directing group, enhancing regioselectivity in palladium-mediated reactions .
Stability and Byproducts
Scientific Research Applications
Biological Activities
Research indicates that 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives of sulfamates have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth .
Antimicrobial Activity
The compound has been assessed for its antimicrobial properties. Research indicates that sulfamate derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Inhibition of Histone Deacetylases
Another prominent application lies in the inhibition of histone deacetylases (HDACs). Compounds with similar structures have been identified as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and promoting cell differentiation . The specific impact of this compound on HDAC activity remains an area for future research.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Activity : A study involving various sulfamate derivatives showed that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The results indicated that the presence of the fluoroaniline group significantly improved cytotoxicity compared to non-fluorinated analogs .
- Antibacterial Efficacy : In vitro testing demonstrated that this compound exhibited effective antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Lipophilicity: The XLogP3 values increase with bulkier/more lipophilic substituents (e.g., trifluoromethoxy > dichloro > fluoro), suggesting that the fluoro analog may exhibit improved aqueous solubility compared to its dichloro counterparts .
- Hydrogen Bonding: All analogs share one hydrogen bond donor (N-H) and five acceptors (sulfamate O, carbonyl O, and substituent halogens/ethers), which may facilitate interactions with biological targets such as enzymes or receptors .
Crystallographic and Conformational Data
and highlight the importance of intramolecular hydrogen bonding (e.g., N-H···O) in stabilizing the conformations of related fluoroanilino derivatives. For example, in ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, the tetrahydro-pyridine ring adopts a distorted boat conformation stabilized by hydrogen bonding . Such interactions may similarly influence the conformational flexibility of the target compound.
Biological Activity
4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, identified by its CAS number 1007933-01-8, is a synthetic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H15FN2O4S. The compound features a sulfamate functional group attached to a phenyl ring, which is further substituted with a 4-fluoroaniline moiety. This structure suggests potential interactions with biological targets due to the presence of both electron-withdrawing (fluoro) and electron-donating (dimethylamino) groups.
Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:
- Enzyme Inhibition : The sulfamate group can interact with various enzymes, potentially inhibiting their activity. Such inhibition may lead to altered metabolic pathways within cells.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways. This modulation can affect processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfamate compounds have shown antimicrobial properties, which could be relevant for this compound.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase-dependent apoptosis |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
In vitro tests revealed that the compound has notable antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced tumor size compared to controls.
- Case Study on Antibacterial Efficacy : In a laboratory setting, researchers tested the compound against multi-drug resistant strains of bacteria. The results showed that it could restore sensitivity to other antibiotics when used in combination therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate?
- Methodology : The compound is synthesized via multi-step reactions involving condensation of 4-fluoroaniline with activated carbonyl intermediates, followed by sulfamation. Key steps include:
- Amide bond formation : Reacting 4-fluoroaniline with a carbonyl chloride derivative (e.g., 4-chlorocarbonylphenyl-N,N-dimethylsulfamate) under anhydrous conditions using triethylamine as a base .
- Sulfamate introduction : Treating the intermediate with dimethylsulfamoyl chloride in the presence of a catalyst (e.g., DMAP) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and supramolecular interactions. For example, triclinic crystal systems (space group P1) are common for similar sulfonamide derivatives .
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfamate methyl groups at δ 2.8–3.1 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1680 cm) and sulfamate (S=O, ~1150–1250 cm) functional groups .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility can be enhanced using co-solvents (e.g., ethanol/water mixtures) .
- Stability : Stable at room temperature in inert atmospheres. Hydrolytically sensitive in acidic/basic conditions due to the sulfamate group; store at 2–8°C under nitrogen .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structure refinement?
- Approach :
- Use the SHELX suite (e.g., SHELXL-2018) for refinement. Apply constraints (e.g., DFIX, DANG) to model disordered regions and validate with the Ched and GooF parameters .
- Cross-reference with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O, π–π stacking) that may influence disorder .
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methods :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential (ESP) maps, highlighting electrophilic sites (e.g., carbonyl carbon) .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. Validate with experimental IC data .
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be addressed in structural validation?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
